molecular formula C22H21NO2S B11322941 3-[(4-benzylpiperidin-1-yl)carbonyl]-1H-isothiochromen-1-one

3-[(4-benzylpiperidin-1-yl)carbonyl]-1H-isothiochromen-1-one

Cat. No.: B11322941
M. Wt: 363.5 g/mol
InChI Key: YVTBEWPXJKHGHZ-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one typically involves the reaction of 4-benzylpiperidine with isothiochromenone under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylpiperidine moiety and isothiochromenone core make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)isothiochromen-1-one

InChI

InChI=1S/C22H21NO2S/c24-21(20-15-18-8-4-5-9-19(18)22(25)26-20)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2

InChI Key

YVTBEWPXJKHGHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C(=O)S3

Origin of Product

United States

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